molecular formula C12H10FN3O2 B2452882 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid CAS No. 1529588-40-6

4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B2452882
CAS No.: 1529588-40-6
M. Wt: 247.229
InChI Key: VGCRHGBRDUGDJX-UHFFFAOYSA-N
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Description

4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated aniline group attached to a pyrimidine ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluoroaniline Group: The 3-fluoroaniline group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aniline, followed by reaction with a suitable halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine or alcohol derivatives.

    Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or KOtBu.

Major Products

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, alcohols.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, particularly in medicinal applications, involves its interaction with specific molecular targets such as kinases. The compound binds to the ATP-binding site of kinases like EGFR, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid can be compared with other similar compounds such as:

    4-(3-Chloroanilino)-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid: Contains a bromine atom, which can influence its pharmacokinetic properties and potency.

    4-(3-Methoxyanilino)-2-methylpyrimidine-5-carboxylic acid: The presence of a methoxy group can alter its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3-fluoroanilino)-2-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCRHGBRDUGDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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